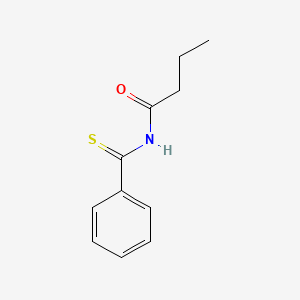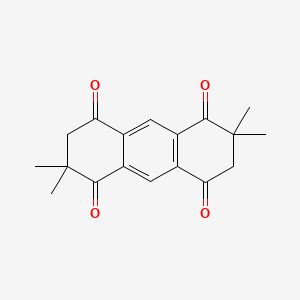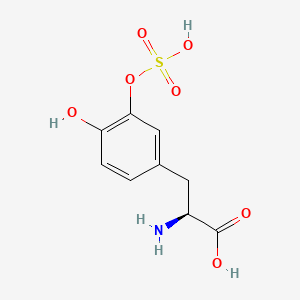
2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of the thiazolidinethione family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- typically involves the reaction of thiazolidinethione derivatives with specific reagents under controlled conditions. One common method includes the use of carbon disulfide and potassium hydroxide, followed by the addition of specific amines and other reagents to achieve the desired substitution . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its potential therapeutic effects in treating conditions like hyperuricemia.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition can help manage conditions like gout and hyperuricemia. The compound’s structure-activity relationship reveals that specific functional groups are crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2-thione: Another member of the thiazolidinethione family with similar biological activities.
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl-: A closely related compound with slight structural differences.
Uniqueness
2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit xanthine oxidase more effectively than other derivatives highlights its potential as a lead compound in drug development .
Eigenschaften
CAS-Nummer |
106663-07-4 |
|---|---|
Molekularformel |
C6H12N2OS2 |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
4-(hydroxyamino)-3,5,5-trimethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C6H12N2OS2/c1-6(2)4(7-9)8(3)5(10)11-6/h4,7,9H,1-3H3 |
InChI-Schlüssel |
JKZDTEJQHQLIEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N(C(=S)S1)C)NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)

![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)

![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)





![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)

